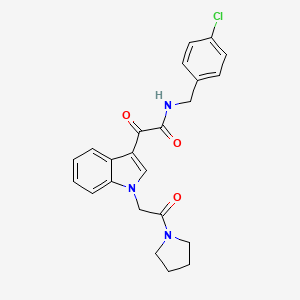
N-(4-chlorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also includes a pyrrolidine ring, a type of secondary amine, and an acetamide group, which is a common functional group in various drugs .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes an indole ring, a pyrrolidine ring, and an acetamide group. These groups are common in many biologically active compounds and can contribute to the compound’s potential activities .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole ring, for example, can undergo electrophilic substitution reactions . The pyrrolidine ring, being a secondary amine, can participate in reactions such as acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
The compound N-(4-chlorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide has been a subject of various studies focusing on its synthesis and characterization. One such study outlined the synthesis and spectroscopic characterization of a biologically active acetamide derivative, emphasizing its role as a potent tubulin inhibitor. This compound was synthesized through a straightforward route, starting from unsubstituted indole and undergoing several transformations, with its structure confirmed by sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001).
Biological Activity and Applications
Several studies have explored the biological activity of acetamide derivatives, revealing their potential as antitumor agents. For instance, the structure-activity relationships of cytotoxic compounds based on a similar glyoxamide skeleton, including N-(pyridin-4-yl) derivatives, have been studied, showing significant activity against various cancer cell lines (Marchand et al., 2009). Another study synthesized and characterized a series of N-aryl acetamide derivatives, evaluating their antimicrobial activities against pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Structural and Molecular Investigations
The compound's molecular properties and interactions have also been investigated. A study on the hydrogen-bonding patterns of substituted N-benzyl-N-acetamides revealed intricate molecular linkages and interactions, providing insights into the compound's structural dynamics (López et al., 2010). Furthermore, quantum chemical investigation of molecular properties of substituted pyrrolidinones, which are structurally related to the compound of interest, highlighted the significance of electronic properties such as HOMO and LUMO energies in understanding the compound's behavior at the molecular level (Bouklah et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWMSMAXTFGEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)
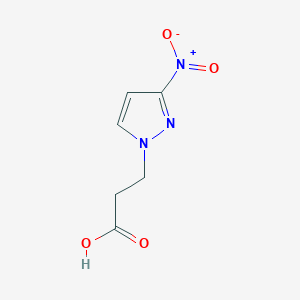
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)
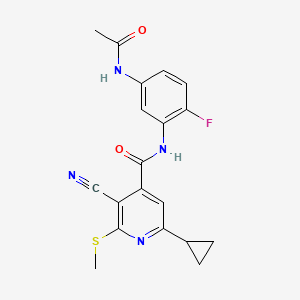
![5-bromo-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2465480.png)
![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)
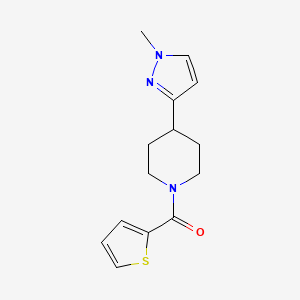
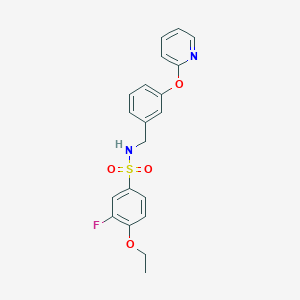
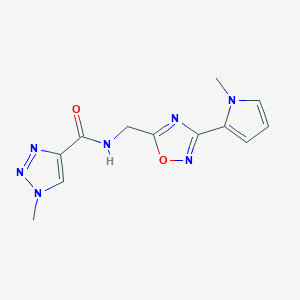
![Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate](/img/structure/B2465489.png)

![methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
